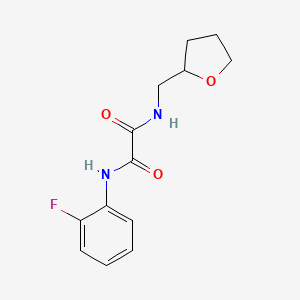

N'-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide

Description

N'-(2-Fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide is an oxamide derivative characterized by a central oxalamide (N-C(O)-C(O)-N) backbone substituted with a 2-fluorophenyl group and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) moiety. Oxamides are structurally versatile due to their hydrogen-bonding capacity and have applications in pharmaceuticals, agrochemicals, and materials science . The fluorine atom on the phenyl ring enhances electronegativity and may influence bioavailability, while the oxolan group contributes to solubility in polar solvents .

Properties

IUPAC Name |

N'-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O3/c14-10-5-1-2-6-11(10)16-13(18)12(17)15-8-9-4-3-7-19-9/h1-2,5-6,9H,3-4,7-8H2,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNZBXROJWAFLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide typically involves the following steps:

Formation of the Oxamide Backbone: The oxamide backbone can be synthesized by reacting oxalic acid with ammonia or an amine to form the corresponding oxamide.

Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a fluorobenzene derivative with a suitable nucleophile.

Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction involving an oxolane derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of N’-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide may involve optimized versions of the synthetic routes mentioned above. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halides, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

N’-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.

Medicine: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial activities.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to changes in biochemical pathways, resulting in the observed effects. The presence of the fluorine atom and the oxolane ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Comparison with Similar Oxamide Derivatives

Table 1: Key Structural Features of Comparable Oxamides

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 2-fluorophenyl group in the target compound provides moderate electronegativity, contrasting with stronger EWGs like sulfamoyl (-SO₂NH₂) or chlorine . This affects electronic distribution and reactivity.

- Hydrogen-Bonding Capacity: Unlike the hydroxyl group in or sulfamoyl in , the target compound relies on the oxamide backbone and oxolan oxygen for hydrogen bonding, which may reduce intermolecular interactions compared to analogs with additional H-bond donors.

- Solubility : The oxolan-2-ylmethyl group likely improves solubility in polar solvents compared to purely aromatic substituents (e.g., benzyl in ), aligning with trends observed in tetrahydrofuran-containing pharmaceuticals .

Physicochemical Properties and Spectral Data

Table 2: Comparative Physicochemical Data

Analysis :

- Thermal Stability : The absence of strong EWGs (e.g., sulfamoyl ) may result in higher thermal stability compared to decomposing analogs.

- Spectral Signatures : The oxamide C=O stretch (~1670 cm⁻¹) would overlap with carbonyls in other compounds, but the C-F stretch (~1220 cm⁻¹) distinguishes it . In ¹H-NMR, the oxolan protons (δ ~4.3–4.5) and fluorophenyl signals (δ ~6.8–7.4) would contrast with methoxy (δ ~3.8) or sulfamoyl groups .

Biological Activity

N'-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide is a compound belonging to the oxamide class, characterized by its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The molecular structure of this compound includes a fluorinated phenyl group and an oxolane moiety. The synthesis typically involves several key steps:

- Formation of the Oxamide Backbone : This is achieved by reacting oxalic acid with an appropriate amine.

- Introduction of the 2-Fluorophenyl Group : This can be done via nucleophilic aromatic substitution.

- Attachment of the Oxolan-2-ylmethyl Group : This step involves nucleophilic substitution using an oxolane derivative.

These synthetic routes require precise control over reaction conditions to yield high-purity products .

The biological activity of this compound is hypothesized to stem from its interactions with various biological targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity due to increased lipophilicity and potential for stronger hydrogen bonding interactions .

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities, including:

- Antimicrobial Properties : Some oxamide derivatives have shown effectiveness against bacterial and fungal strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by excessive inflammation.

- Anticancer Activity : Preliminary studies suggest that this compound could inhibit cancer cell proliferation, making it a candidate for further investigation in oncology .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Variation | Notable Activity |

|---|---|---|

| N'-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)oxamide | Chlorine instead of Fluorine | Similar antimicrobial activity |

| N'-(2-bromophenyl)-N-(oxolan-2-ylmethyl)oxamide | Bromine instead of Fluorine | Enhanced cytotoxicity in certain cancer lines |

| N'-(2-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide | Methyl group instead of Fluorine | Reduced anti-inflammatory properties |

The fluorine atom significantly influences the compound's reactivity and biological activity compared to its analogs .

Case Studies and Research Findings

Recent studies have explored the efficacy of similar compounds in various biological assays. For instance, a study on derivatives indicated that modifications at the phenyl ring could enhance potency against specific strains of pathogens. Compounds with oxolane rings demonstrated improved solubility and bioavailability, which are critical factors in drug development .

Additionally, in vivo studies on analogous compounds have shown promising results regarding their safety profiles and therapeutic window, indicating that these compounds could be viable candidates for further clinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.